8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives and is characterized by the presence of a chlorobenzyl group, a sulfanyl group, and a methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with a thiol compound to form the chlorobenzyl sulfanyl intermediate. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-chlorobenzyl)sulfanyl]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorobenzyl and sulfanyl groups, along with the methylprop-2-en-1-yl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H17ClN4O2S |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O2S/c1-10(2)8-22-13-14(21(3)16(24)20-15(13)23)19-17(22)25-9-11-4-6-12(18)7-5-11/h4-7H,1,8-9H2,2-3H3,(H,20,23,24) |
InChI Key |
FMAXLICIIHUJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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